molecular formula C14H12Cl2N4O B10937358 2-(3-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole

2-(3-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole

Cat. No.: B10937358
M. Wt: 323.2 g/mol
InChI Key: RHOADHNMCSRFSL-UHFFFAOYSA-N
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Description

2-(3-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of an oxadiazole ring, a pyrazole ring, and chlorinated benzyl and pyrazole substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives. For this compound, the starting material could be a hydrazide derivative of 3-chlorobenzyl.

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones. In this case, 4-chloro-1,5-dimethyl-1H-pyrazole can be synthesized from the corresponding hydrazine and diketone.

    Coupling of the Rings: The final step involves coupling the oxadiazole and pyrazole rings. This can be achieved through nucleophilic substitution reactions, where the chlorinated benzyl group acts as a leaving group, facilitating the formation of the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of reduced oxadiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(3-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests potential activity against various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also find applications in agrochemicals as a potential pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(3-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chlorobenzyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole: Similar structure but with a phenyl group instead of a pyrazole ring.

    2-(3-chlorobenzyl)-5-(4-chloro-1H-pyrazol-3-yl)-1,3,4-oxadiazole: Similar structure but without the dimethyl groups on the pyrazole ring.

    2-(3-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,2,4-oxadiazole: Similar structure but with a different oxadiazole ring.

Uniqueness

The uniqueness of 2-(3-chlorobenzyl)-5-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole lies in its combination of the oxadiazole and pyrazole rings with chlorinated substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. For example, the presence of the dimethyl groups on the pyrazole ring may enhance its lipophilicity and influence its biological activity.

Properties

Molecular Formula

C14H12Cl2N4O

Molecular Weight

323.2 g/mol

IUPAC Name

2-(4-chloro-1,5-dimethylpyrazol-3-yl)-5-[(3-chlorophenyl)methyl]-1,3,4-oxadiazole

InChI

InChI=1S/C14H12Cl2N4O/c1-8-12(16)13(19-20(8)2)14-18-17-11(21-14)7-9-4-3-5-10(15)6-9/h3-6H,7H2,1-2H3

InChI Key

RHOADHNMCSRFSL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C2=NN=C(O2)CC3=CC(=CC=C3)Cl)Cl

Origin of Product

United States

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